4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid
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Overview
Description
Preparation Methods
HNMB can be synthesized through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-4-aminobenzoic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, under acidic conditions to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
HNMB undergoes several types of chemical reactions, including:
Oxidation: HNMB can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of HNMB can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Scientific Research Applications
HNMB has a wide range of applications in scientific research, including:
Chemistry: Used as a mechanochromic luminescent material for pressure sensing and mapping.
Biology: Helps in studying the effects of pressure on protein folding, blood flow, and cell migration.
Industry: Utilized in the development of flexible sensors compatible with various substrates and surfaces.
Mechanism of Action
The mechanochromic luminescent properties of HNMB are attributed to its aggregation-induced emission (AIE) behavior. When mechanical force is applied, the molecular structure of HNMB changes, leading to alterations in its luminescence properties such as emission wavelength, intensity, and lifetime. This change can be detected visually or with instruments, making HNMB an effective pressure sensor .
Comparison with Similar Compounds
HNMB is unique due to its combination of mechanochromic luminescence and AIE properties. Similar compounds include:
4-((2-hydroxy-1-naphthyl)methyleneamino)benzoic acid: Shares similar structural features but lacks the methyl group, affecting its luminescent properties.
2-hydroxy-1-naphthaldehyde derivatives: These compounds exhibit AIE properties but may not have the same mechanochromic luminescence as HNMB.
HNMB stands out due to its specific structural modifications that enhance its suitability for pressure sensing applications.
Properties
Molecular Formula |
C19H15NO3 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C19H15NO3/c1-12-10-14(19(22)23)6-8-17(12)20-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3,(H,22,23) |
InChI Key |
HCGGUBXKKWXERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N=CC2=C(C=CC3=CC=CC=C32)O |
solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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